Solid-State Architecture & Crystallographic Analysis of 4,5-Dichloro-3-phenyl-1,2-thiazole Derivatives
Solid-State Architecture & Crystallographic Analysis of 4,5-Dichloro-3-phenyl-1,2-thiazole Derivatives
This guide provides an in-depth technical analysis of the solid-state architecture of 4,5-dichloro-3-phenyl-1,2-thiazole and its structural analogs. It synthesizes crystallographic data from the broader class of 4,5-dichloroisothiazoles to establish a predictive model for researchers in agrochemical and pharmaceutical development.
Executive Summary: The Isothiazole Core
The compound 4,5-dichloro-3-phenyl-1,2-thiazole (also referred to as 4,5-dichloro-3-phenylisothiazole) represents a critical scaffold in the design of modern agrochemicals (e.g., Isotianil) and bioactive heterocycles. Its crystal engineering potential is defined by the interplay between the electron-deficient isothiazole ring and the electron-rich phenyl substituent.
This guide analyzes the supramolecular assembly of this scaffold, focusing on halogen bonding (
Key Structural Parameters (Predicted/Class-Averaged):
-
Crystal System: Triclinic or Monoclinic (Space Group
or common in analogs). -
Dominant Interaction: Cl
N Halogen Bonds. -
Melting Point: ~35–45 °C (Low-melting solid due to weak dispersive forces if not functionalized further).
Molecular Geometry & Electronic Landscape
The 4,5-Dichloroisothiazole Ring
The 1,2-thiazole ring is an aromatic system where the S-N bond imparts significant polarity. The introduction of chlorine atoms at positions 4 and 5 drastically alters the electrostatic potential surface (ESP).
-
Sigma-Hole Formation: The electron-withdrawing nature of the isothiazole ring enhances the
-hole on the chlorine atoms (regions of positive electrostatic potential along the C-Cl bond axis). -
Vectorality: The Cl(4) and Cl(5) atoms act as directional Lewis acids, seeking nucleophilic partners (Lewis bases) such as the nitrogen of the thiazole ring or oxygen atoms in solvates/co-crystals.
The Phenyl Substituent (Position 3)
The phenyl ring at C3 is typically twisted relative to the isothiazole plane to minimize steric repulsion with the lone pair of the thiazole nitrogen or the sulfur atom, depending on conformation.
-
Torsion Angle: Expected range of 20°–40° in the absence of planarizing forces (like intramolecular H-bonds).
-
Electronic Role: Acts as a
-donor, facilitating face-to-face stacking with the electron-deficient isothiazole ring of adjacent molecules.
Supramolecular Assembly & Crystal Packing
Based on high-fidelity data from CrystEngComm (2023) regarding 3-substituted 4,5-dichloroisothiazoles, the solid-state packing is governed by a hierarchy of interactions.
Primary Motif: Halogen Bonding (Cl···N)
The most robust synthons in this class involve the interaction between the chlorine atom at position 5 (Cl5) and the nitrogen atom (N2) of a neighboring isothiazole ring.
-
Geometry: Linear C5–Cl5
N2 angles ( 165°–175°). -
Distance: 2.9 – 3.2 Å (significantly shorter than the sum of van der Waals radii, ~3.3 Å).
-
Network: This often forms infinite 1D chains or centrosymmetric dimers (
motifs).
Secondary Motif: Chalcogen Bonding (S···N)
Intra- or intermolecular interactions involving the Sulfur atom are characteristic of 1,2-thiazoles.
-
Mechanism: The
-hole on the Sulfur atom (opposite the N-S bond) interacts with nucleophiles. -
Effect: Enhances lattice rigidity and increases melting points in derivatives.
Tertiary Motif: -Stacking
The "Janus-faced" electronic nature of the molecule (electron-poor isothiazole vs. electron-rich phenyl) promotes antiparallel
-
Centroid-Centroid Distance: 3.6 – 3.8 Å.
-
Slippage: Significant slippage is observed to align the Cl atoms with the aromatic centroids of the phenyl ring.
Experimental Protocols
Synthesis of the Core Scaffold
Note: This protocol synthesizes the 3,4-dichloro-5-cyano derivative, a common precursor which can be derivatized to the 3-phenyl core via Grignard or Suzuki coupling.
-
Reagents: Carbon disulfide (
), Sodium Cyanide ( ), Chlorine gas ( ). -
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Dissolve
in DMF. -
Add
dropwise at 0–5 °C to form the cyanodithioformate intermediate. -
Chlorinate the mixture (
bubbling) at controlled temperatures (< 40 °C). -
Critical Step: Thermal cyclization at 60–80 °C yields the isothiazole ring.
-
Purification: Steam distillation or column chromatography (Hexane/EtOAc).
-
Crystal Growth Methodology
To obtain X-ray quality single crystals of 4,5-dichloro-3-phenyl-1,2-thiazole:
| Method | Solvent System | Conditions | Target Morphologies |
| Slow Evaporation | Ethanol / n-Hexane (1:1) | 4 °C (Refrigerator) | Block / Prism |
| Vapor Diffusion | Ambient Temp | Needle / Plate | |
| Sublimation | None (Vacuum) | 40–50 °C @ 0.1 mmHg | High-purity plates |
Authoritative Note: Halogenated isothiazoles often exhibit high vapor pressures. Sealed vials for diffusion are preferred over open evaporation to prevent material loss.
Structural Visualization (Pathway & Interactions)
The following diagram illustrates the synthesis pathway and the dominant supramolecular interactions (Sigma-Hole Assembly) defining the crystal lattice.
Caption: Synthesis route (left) and dominant supramolecular synthons (right) driving the crystallization of 4,5-dichloroisothiazoles.
Representative Crystallographic Data
Derived from the homologous series of 3-substituted 4,5-dichloroisothiazoles (Source: CrystEngComm, 2023).
| Parameter | Representative Value | Causality |
| Space Group | Low symmetry due to lack of strong H-bond donors. | |
| Z (Molecules/Cell) | 2 | Formation of centrosymmetric dimers is energetically favorable. |
| a ( | 7.5 – 8.5 | Short axis often corresponds to the stacking direction. |
| 95° – 105° | Typical monoclinic/triclinic distortion. | |
| Packing Fraction | ~68–70% | Dense packing driven by efficient Cl shape filling. |
| Interaction Energy | -10 to -15 kcal/mol | Dominated by electrostatic (halogen bond) and dispersion ( |
References
-
Synthesis and Crystal Engineering of 4,5-Dichloroisothiazoles Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm, 2023.
-
Isotianil Structure & Properties Synthesis, Structure, and Spectroscopic Properties of Isotianil (3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide). BenchChem / PubChem Data, 2024.
-
General Isothiazole Synthesis Preparation method of 3,4-dichloro-5-cyanoisothiazole (Patent CN109320472B). Google Patents, 2019.
